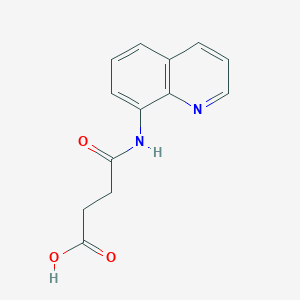

4-Oxo-4-(quinolin-8-ylamino)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(quinolin-8-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-11(6-7-12(17)18)15-10-5-1-3-9-4-2-8-14-13(9)10/h1-5,8H,6-7H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXREPGLYAITDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CCC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273691 | |

| Record name | 4-Oxo-4-(8-quinolinylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294197-02-7 | |

| Record name | 4-Oxo-4-(8-quinolinylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294197-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4-(8-quinolinylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxo 4 Quinolin 8 Ylamino Butanoic Acid and Its Structural Analogs

Strategies for Butanoic Acid Amidation via Quinoline-8-amine

A common and direct approach to synthesizing 4-oxo-4-(quinolin-8-ylamino)butanoic acid and its analogs is through the amidation of a butanoic acid derivative with quinolin-8-amine. This can be accomplished using several methods, including the use of coupling reagents or by reacting with pre-activated precursors.

Direct Amide Bond Formation via Coupling Reagents (e.g., TBTU, DCC)

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, and several reagents have been developed to facilitate this transformation efficiently. In the context of synthesizing this compound, coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DCC (N,N'-Dicyclohexylcarbodiimide) are frequently employed. mdpi.comnih.govbachem.compeptide.comchemistrysteps.comlibretexts.org

TBTU is a highly efficient coupling reagent known for its rapid reaction times and high yields, even with sterically hindered amino acids. bachem.comenamine.net It activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. mdpi.comnih.gov For instance, the synthesis of tert-butyl (4-oxo-4-(quinolin-8-ylamino)butyl)carbamate involves the reaction of N-Boc-4-aminobutanoic acid with quinolin-8-amine in the presence of TBTU and DIPEA in a solvent like N,N-dimethylformamide (DMF). mdpi.com

DCC is another widely used coupling agent that facilitates amide bond formation by activating the carboxylic acid to form a reactive O-acylisourea intermediate. peptide.comchemistrysteps.comlibretexts.org This intermediate is then readily attacked by the amine. While effective, a notable drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can complicate product purification. peptide.comnih.gov Despite this, DCC remains a valuable tool, particularly in solution-phase synthesis. peptide.com The choice between TBTU and DCC can depend on factors such as the specific substrates, desired reaction conditions, and purification strategy.

| Coupling Reagent | Activating Mechanism | Common Base | Key Byproduct | Advantages | Disadvantages |

|---|---|---|---|---|---|

| TBTU | Forms an active OBt ester | DIPEA | Tetramethylurea (soluble) | High efficiency, fast reaction times, soluble byproduct bachem.comenamine.net | Higher cost compared to DCC |

| DCC | Forms an O-acylisourea intermediate | None typically required | Dicyclohexylurea (insoluble) | Cost-effective, widely used peptide.comchemistrysteps.com | Insoluble byproduct can complicate purification peptide.comnih.gov |

Precursor Synthesis: Development of Substituted 4-Oxobutanoic Acid Derivatives

An alternative to direct coupling involves the use of pre-activated 4-oxobutanoic acid derivatives. A primary example is the reaction of quinolin-8-amine with succinic anhydride (B1165640). This reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl groups of the anhydride, leading to the ring-opening of the anhydride and the formation of this compound. nih.govstackexchange.comnih.gov This method is often straightforward and does not require a coupling reagent, making it an atom-economical approach. The reaction is typically carried out in a suitable solvent, and in some cases, heating may be required to drive the reaction to completion. researchgate.net

Another strategy involves the use of 4-halobutanoyl chlorides, such as 4-chlorobutyryl chloride. These acyl chlorides are highly reactive electrophiles that readily react with amines to form amides. The synthesis of 4-chlorobutyryl chloride can be achieved from γ-butyrolactone using various chlorinating agents like thionyl chloride or phosgene derivatives. patsnap.comgoogle.comgoogle.com The subsequent reaction of 4-chlorobutyryl chloride with quinolin-8-amine would yield the corresponding N-(quinolin-8-yl)-4-chlorobutanamide, which could then be hydrolyzed to the desired butanoic acid.

Precursor Synthesis: Functionalization of Quinolin-8-amine

The quinolin-8-amine moiety can also be functionalized prior to the coupling reaction. Quinolin-8-amine has been widely employed as a directing group in C-H functionalization reactions. nih.govmdpi.comsemanticscholar.orgresearchgate.net This powerful synthetic tool allows for the introduction of various substituents at specific positions on the quinoline (B57606) ring. By first modifying the quinoline core, a diverse range of structural analogs of this compound can be accessed. For example, after a C-H functionalization reaction on a protected quinolin-8-amine derivative, the protecting group can be removed, and the resulting functionalized quinolin-8-amine can be coupled with a suitable butanoic acid derivative as described in the previous sections. This approach offers significant flexibility in the design and synthesis of novel analogs with tailored properties.

Multistep Synthetic Routes to the this compound Core

In addition to direct amidation strategies, multistep synthetic routes can be employed to construct the this compound core. These methods may involve the initial formation of the quinoline ring system followed by the introduction of the butanoic acid side chain, or vice versa.

Cyclization and Rearrangement Approaches

The quinoline core itself can be synthesized through various classic named reactions, providing a foundation for subsequent elaboration. These methods often involve the cyclization of aniline derivatives. Some of the most well-established methods include:

Skraup Synthesis: This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. iipseries.org

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid. iipseries.orgnih.gov

Combes Quinoline Synthesis: This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst. iipseries.org

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govscispace.com

Once the substituted quinoline ring is formed, the amino group at the 8-position can be introduced if not already present, and then the butanoic acid side chain can be attached using the amidation methods discussed previously. Recent advancements also include multicomponent reactions (MCRs) and oxidative annulation strategies to access diverse quinoline scaffolds. mdpi.com

| Reaction Name | Key Reactants | General Product |

|---|---|---|

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Quinoline |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound, acid | Substituted quinolines |

| Combes Quinoline Synthesis | Aniline, β-diketone, acid | 2,4-Disubstituted quinolines |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, compound with α-methylene group | Substituted quinolines |

Strategies Involving Quinoline-Butanoic Acid Linkage Formation

This approach focuses on forming the key linkage between a pre-synthesized quinoline moiety and a butanoic acid precursor. This is exemplified by the palladium-catalyzed three-component vicinal-diarylation of alkenes, which has been used to synthesize compounds like methyl 4-(2-(4-methoxyphenyl)-4-oxo-4-(quinolin-8-ylamino)butyl)benzoate. rsc.org In this type of reaction, a quinoline-containing starting material is reacted with an alkene and an arylboronic acid in the presence of a palladium catalyst to construct a more complex butanoic acid derivative already linked to the quinoline core.

Another strategy involves the synthesis of a quinoline derivative with a functional group that can be converted into the butanoic acid side chain. For instance, a quinoline with a suitable handle could undergo a series of reactions, such as alkylation followed by oxidation, to build the desired 4-oxobutanoic acid functionality. Glycoconjugation strategies have also been employed to link quinoline cores to other molecules, which could be adapted for the attachment of a butanoic acid chain. acs.org These multi-step approaches, while potentially longer, offer a high degree of control over the final structure and allow for the introduction of complexity and diversity in the target molecules.

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on environmental stewardship within the chemical industry has propelled the integration of green chemistry principles into synthetic methodologies. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves a critical evaluation of starting materials, solvents, catalysts, and energy consumption to enhance sustainability. Adopting green chemistry approaches not only minimizes environmental impact but can also lead to safer protocols and more economically viable production routes. Techniques such as microwave-assisted synthesis have emerged as effective strategies, often resulting in shorter reaction times, reduced energy use, and higher yields compared to conventional heating methods mdpi.com.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses of related quinoline derivatives often employ conventional organic solvents like Dimethylformamide (DMF), which, while effective, pose significant health and environmental hazards. mdpi.comnih.gov The development of greener synthetic routes for this compound focuses on replacing such solvents with more benign alternatives.

Environmentally friendly solvents are selected based on their low toxicity, biodegradability, non-flammability, and derivation from renewable resources. Potential green solvents for this synthesis could include:

Water: As a non-toxic, abundant, and non-flammable solvent, water is an ideal green solvent. Reactions carried out in water can also benefit from the hydrophobic effect, which can accelerate reaction rates.

Ethanol: Produced from biomass, ethanol is a biodegradable and low-toxicity solvent, making it a preferable alternative to petrochemical-based solvents. researchgate.net

Supercritical Fluids: Supercritical CO2 is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization, leaving no residue.

Furthermore, solvent-free reaction conditions represent an even more sustainable approach. Microwave-assisted organic synthesis (MAOS) can often be performed without a solvent, where the reactants absorb microwave energy directly. This technique has been successfully applied to the synthesis of various 4-aminoquinoline derivatives, achieving high yields in significantly shorter reaction times. mdpi.com

The table below compares the properties of a conventional solvent with potential green alternatives.

| Solvent | Boiling Point (°C) | Source | Environmental/Safety Concerns |

| Dimethylformamide (DMF) | 153 | Petrochemical | Reproductive hazard, hepatotoxic |

| Water | 100 | Natural | None |

| Ethanol | 78 | Renewable (Biomass) | Flammable, low toxicity |

| Supercritical CO2 | 31 (critical temp.) | Industrial byproduct | Non-toxic, requires high pressure |

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, reduced energy requirements, and minimized waste production. Catalytic methods are preferable to the use of stoichiometric reagents, which are consumed during the reaction and contribute to waste streams. The synthesis of this compound typically involves an amide bond formation between a succinic acid derivative and 8-aminoquinoline (B160924). While coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are effective, they generate significant byproduct waste. mdpi.com

Green catalytic approaches for this synthesis could involve:

Heterogeneous Catalysts: Solid-supported catalysts, such as zeolites or metal oxides, can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.org For instance, the synthesis of quinoline compounds has been achieved using zeolite-based catalysts under gas-phase conditions, demonstrating the potential for cleaner production. rsc.org

Organocatalysis: The use of small organic molecules as catalysts avoids the use of potentially toxic and expensive transition metals. Catalysts like molecular iodine have been shown to be effective in related syntheses under mild conditions. researchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions (ambient temperature and pressure in aqueous media), generating very little waste. Lipases could potentially be employed for the amidation step in the synthesis of the target compound.

These catalytic systems can lead to milder reaction conditions, thereby reducing energy consumption and the formation of unwanted side products. mdpi.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Systematic optimization of reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time, energy consumption, and waste. For the synthesis of this compound, key variables in the central amide formation step include the choice of catalyst and solvent, reaction temperature, and reaction time. researchgate.net

A hypothetical optimization study for the coupling of succinic anhydride with 8-aminoquinoline is presented below. The study explores various catalysts and solvents under different temperature conditions to identify the most efficient protocol. The objective is to achieve a high yield in a short time using environmentally benign components. The use of ethanol as a solvent and molecular iodine as a catalyst represents a move towards a greener process compared to traditional methods using DMF and stoichiometric coupling agents. researchgate.net

The following interactive data table illustrates how systematic variation of parameters can lead to an optimized protocol.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | 78 (Reflux) | 24 | <5 |

| 2 | Acetic Acid (20) | Ethanol | 78 (Reflux) | 12 | 45 |

| 3 | p-TSA (20) | Ethanol | 78 (Reflux) | 10 | 58 |

| 4 | Iodine (15) | Ethanol | 78 (Reflux) | 8 | 75 |

| 5 | Iodine (20) | Ethanol | 78 (Reflux) | 6 | 92 |

| 6 | Iodine (25) | Ethanol | 78 (Reflux) | 6 | 93 |

| 7 | Iodine (20) | Methanol | 65 (Reflux) | 8 | 85 |

| 8 | Iodine (20) | Water | 100 (Reflux) | 12 | 60 |

| 9 | Iodine (20) | DMF | 80 | 4 | 95 |

This table is based on optimization principles found in the cited literature; yields are hypothetical to illustrate the optimization process.

From this systematic study, the optimal conditions were identified as using 20 mol% of molecular iodine as a catalyst in ethanol under reflux, which provided an excellent yield in a significantly shorter reaction time compared to uncatalyzed or other catalyzed reactions. researchgate.net While a solvent like DMF might give a slightly higher yield in a shorter time (Entry 9), ethanol (Entry 5) presents a much greener alternative with a comparable, high-yielding outcome. Further optimization could involve exploring microwave irradiation to potentially shorten the reaction time even more.

Advanced Spectroscopic and Structural Characterization of 4 Oxo 4 Quinolin 8 Ylamino Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the atomic arrangement and bonding network.

One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Chemical Shifts.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Oxo-4-(quinolin-8-ylamino)butanoic acid is expected to show distinct signals for the protons of the quinoline (B57606) ring and the butanoic acid chain. The aromatic region (typically δ 7.0-9.0 ppm) will feature complex multiplets corresponding to the six protons of the quinoline ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating effect of the amino group. The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift, likely in the range of δ 9.0-10.0 ppm. The methylene (B1212753) protons of the butanoic acid chain would appear as two distinct triplets in the aliphatic region (around δ 2.5-3.5 ppm), reflecting their coupling with each other. The carboxylic acid proton is anticipated to be a broad singlet at a very downfield position (δ 10.0-13.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, showing signals for each unique carbon atom. The quinoline ring is expected to display nine distinct signals in the aromatic region (δ 110-150 ppm). The carbonyl carbons of the amide and carboxylic acid functional groups will appear at the most downfield positions (δ 170-180 ppm) due to the strong deshielding effect of the oxygen atoms. The two methylene carbons of the butanoic acid chain will be found in the aliphatic region (δ 25-40 ppm). Theoretical calculations and experimental data for similar quinoline derivatives suggest a predictable pattern of chemical shifts. tsijournals.com

Expected ¹H and ¹³C NMR Chemical Shifts

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline H-2 | 8.8 - 9.0 | 148 - 150 |

| Quinoline H-3 | 7.4 - 7.6 | 121 - 123 |

| Quinoline H-4 | 8.0 - 8.2 | 136 - 138 |

| Quinoline H-5 | 7.5 - 7.7 | 127 - 129 |

| Quinoline H-6 | 7.5 - 7.7 | 126 - 128 |

| Quinoline H-7 | 8.7 - 8.9 | 116 - 118 |

| Quinoline C-8a | - | 138 - 140 |

| Quinoline C-4a | - | 128 - 130 |

| Amide N-H | 9.5 - 10.5 | - |

| Methylene (-CH₂-C=O) | 2.7 - 2.9 | 30 - 35 |

| Methylene (-CH₂-COOH) | 2.6 - 2.8 | 28 - 33 |

| Carboxylic Acid O-H | 11.0 - 13.0 | - |

| Amide C=O | - | 170 - 175 |

Note: The expected chemical shifts are estimations based on data from analogous structures and general NMR principles.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Through-Bond Correlations.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond connectivities between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between adjacent protons on the quinoline ring, allowing for a sequential assignment of these aromatic signals. It would also show a clear correlation between the two methylene groups in the butanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This technique is invaluable for assigning the carbon signals of the quinoline ring and the methylene groups based on their already-assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the amide proton to the amide carbonyl carbon and to carbons on the quinoline ring (C-7, C-8, and C-8a). Correlations from the methylene protons to the amide and carboxylic carbonyl carbons would confirm the structure of the butanoic acid side chain and its connection to the quinoline moiety.

Advanced NMR Experiments for Conformational Analysis in Solution.

The flexibility of the butanoic acid side chain and the potential for restricted rotation around the C8-N amide bond suggest that this compound may exist in multiple conformations in solution. Advanced NMR techniques can provide insights into these dynamic processes.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, irrespective of their bonding. NOESY can be used to determine the preferred orientation of the butanoic acid chain relative to the quinoline ring. For instance, correlations between the amide proton and specific protons on the quinoline ring (like H-7) would indicate a particular spatial arrangement.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY is also used for determining spatial proximities and is particularly effective for molecules of intermediate size where the NOE might be close to zero.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as conformational exchange or restricted bond rotation. If the rotation around the amide bond is slow on the NMR timescale, separate signals for different conformers might be observed at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. The rate of this exchange can be calculated from the changes in the spectra. Studies on similar N-acylpiperidines have shown that pseudoallylic strain can dictate a strong preference for a specific conformer. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a "fingerprint" of the molecular structure.

Identification of Characteristic Functional Group Vibrational Modes (Amide, Carbonyl, Carboxylic Acid).

The vibrational spectrum of this compound will be dominated by the characteristic vibrations of its functional groups.

Amide Group: The secondary amide linkage will give rise to several distinct bands. The N-H stretching vibration is expected in the range of 3300-3100 cm⁻¹. The amide I band (primarily C=O stretching) is a strong absorption typically found between 1680 and 1630 cm⁻¹. The amide II band (a mixture of N-H bending and C-N stretching) appears between 1570 and 1515 cm⁻¹.

Carbonyl Group (Carboxylic Acid): The carboxylic acid group also has a characteristic C=O stretching vibration, which is typically observed as a strong, sharp band between 1725 and 1700 cm⁻¹.

Carboxylic Acid Group (O-H): The O-H stretching vibration of the carboxylic acid is a very broad and intense absorption that can span from 3300 to 2500 cm⁻¹, often overlapping with C-H stretching bands. This broadening is due to strong hydrogen bonding.

Expected Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Amide | N-H Stretch | 3300 - 3100 | Medium | Medium |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong | Medium |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | Strong | Weak |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad | Weak |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong | Medium |

| Alkane | C-H Stretch | 2960 - 2850 | Medium | Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium | Strong |

Note: The expected frequencies are based on general values for these functional groups.

Analysis of Quinoline Ring Vibrations and Substituent Effects.

The quinoline ring system has a set of characteristic vibrational modes. researchgate.netresearchgate.net These include C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations appear in the 900-700 cm⁻¹ region and are sensitive to the substitution pattern on the ring. The substitution at the 8-position with the amino-butanoic acid moiety will influence the precise frequencies and intensities of these ring vibrations compared to unsubstituted quinoline. nih.govmdpi.com Theoretical studies, such as those using Density Functional Theory (DFT), on related quinoline derivatives have been shown to be powerful in assigning these complex vibrational modes. scirp.org Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring, which often give strong signals. acs.org

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₂N₂O₃), the predicted monoisotopic mass is 244.0848 Da. nih.gov This value is fundamental for the unambiguous identification of the molecule in complex mixtures.

Analysis via techniques such as electrospray ionization (ESI) would likely show the molecule in various protonated or adducted forms. The predicted mass-to-charge ratios (m/z) for several common adducts are detailed in the table below. nih.gov

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 245.09208 |

| [M+Na]⁺ | 267.07402 |

| [M+K]⁺ | 283.04796 |

| [M+NH₄]⁺ | 262.11862 |

| [M-H]⁻ | 243.07752 |

| [M+HCOO]⁻ | 289.08300 |

While no experimental fragmentation data for this specific compound is publicly available, a theoretical fragmentation pattern can be postulated based on its structure. The molecule contains several susceptible bonds, primarily in the butanoic acid chain and the amide linkage. Common fragmentation pathways for related carboxylic acids and amides include:

Decarboxylation: Loss of the carboxylic acid group (-COOH), which would result in a fragment ion with a loss of 45 Da.

Amide Bond Cleavage: Scission of the C-N bond between the carbonyl group and the quinoline ring, which would lead to characteristic ions corresponding to the quinolin-8-amine moiety and the succinic anhydride (B1165640) residue.

Water Loss: Dehydration involving the carboxylic acid group, leading to a peak at [M-H₂O]⁺.

Precise analysis of these fragmentation patterns would require experimental data from tandem mass spectrometry (MS/MS) studies.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Following a comprehensive review of publicly accessible scientific literature and crystallographic databases, no published X-ray crystal structure for this compound was found. Therefore, a detailed experimental analysis of its solid-state properties is not possible at this time. Such a study would be invaluable for confirming the compound's three-dimensional structure and understanding its physical properties.

Determination of Molecular Conformation and Bond Parameters

Without experimental crystallographic data, the precise bond lengths, bond angles, and torsional angles of this compound in the solid state remain undetermined. A crystallographic study would reveal the planarity of the quinoline ring system, the conformation of the flexible butanoic acid chain, and the geometry of the crucial amide linkage that connects the two primary structural motifs.

Analysis of Crystal Packing and Intermolecular Interactions

Detailed information regarding the crystal packing and the specific intermolecular interactions that govern the supramolecular architecture of this compound is unavailable without experimental X-ray diffraction data. It can be hypothesized that the molecule would engage in significant hydrogen bonding. The carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O), while the amide group offers another donor (-NH) and acceptor (C=O). These interactions would likely lead to the formation of common supramolecular synthons, such as carboxylic acid dimers or extended chains and tapes, significantly influencing the material's melting point, solubility, and stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Comprehensive Search Reveals No Specific Computational Studies for this compound

A thorough investigation of scientific databases and scholarly articles has found no specific publicly available research detailing the computational and theoretical investigations of the chemical compound this compound.

Despite a targeted search for quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, analysis of frontier molecular orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) mapping for this particular molecule, no dedicated studies were identified.

The search encompassed queries for "this compound DFT," "this compound quantum chemical calculations," "this compound HOMO-LUMO," and "this compound molecular electrostatic potential." While general information regarding the compound's existence and basic properties is available in chemical databases such as PubChem uni.lunih.gov, in-depth computational analyses as specified in the requested article outline are not present in the accessible literature.

Research on derivatives of quinoline and butanoic acid does exist, with some studies employing computational methods to analyze different, but related, molecular structures. acs.orgresearchgate.netbiointerfaceresearch.com However, these findings are not directly applicable to this compound and could not be used to generate a scientifically accurate article on the specified compound.

Consequently, it is not possible to provide the requested article with detailed research findings, data tables, and specific analyses for this compound as the primary research does not appear to have been published or made publicly available.

Computational and Theoretical Investigations of 4 Oxo 4 Quinolin 8 Ylamino Butanoic Acid

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

The analysis involves decomposing the molecular wavefunction into localized, one-center (lone pairs) and two-center (bonds) orbitals. The key interactions are the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions quantifies the extent of electron delocalization. In the context of 4-Oxo-4-(quinolin-8-ylamino)butanoic acid, significant interactions are expected within the quinoline (B57606) ring system and between the amide linker and the butanoic acid chain.

Key intramolecular interactions identified through NBO analysis in structurally related quinolone and butanoic acid derivatives include:

π → π* Interactions: These are prominent within the aromatic quinoline ring, indicating significant electron delocalization across the fused ring system. This delocalization is a major factor in the stability of the aromatic moiety.

n → π* Interactions: These interactions typically involve the lone pairs (n) of nitrogen and oxygen atoms donating electron density to the antibonding π* orbitals of the carbonyl groups and the aromatic ring. For instance, the lone pair on the amide nitrogen can delocalize into the adjacent carbonyl group (C=O), contributing to the resonance stabilization of the amide bond. Similarly, the oxygen lone pairs of the carboxylic acid group interact with adjacent orbitals. mdpi.com

Studies on similar butanoic acid derivatives have shown that these electronic interactions significantly influence the molecule's reactivity and stability. bsu.by The magnitude of the E(2) stabilization energy indicates the strength of a particular interaction. A higher E(2) value implies a more significant charge transfer and greater stabilization.

Below is a representative table illustrating the types of donor-acceptor interactions and their typical stabilization energies that would be expected from an NBO analysis of this molecule.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Typical E(2) (kcal/mol) |

| π(C-C) Quinoline | π(C-C) Quinoline | π → π | 15 - 25 |

| LP(N) Amide | π(C=O) Amide | n → π | 40 - 60 |

| LP(O) Carboxyl | σ(C-O) Carboxyl | n → σ | 5 - 15 |

| σ(C-H) | σ(C-C) | σ → σ | 1 - 5 |

Note: The E(2) values are illustrative and based on general findings for similar functional groups in related molecules.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

The simulation begins with an initial, often energy-minimized, structure of the molecule. By solving Newton's equations of motion for the system, the trajectory of each atom is tracked over a set period, ranging from nanoseconds to microseconds. This trajectory provides a detailed view of the molecule's dynamic nature.

Key aspects investigated using MD simulations for this compound would include:

Conformational Flexibility: The butanoic acid chain and the amide linker are the primary sources of flexibility. MD simulations can sample the potential energy surface to identify low-energy, stable conformations and the transitions between them. The dihedral angles around the rotatable bonds are monitored to understand the range of accessible shapes the molecule can adopt.

Solvent Interactions: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how the molecule interacts with its environment. This is crucial for understanding the behavior of the polar carboxylic acid group and the amide linker, which can form hydrogen bonds with water. The simulation reveals the structure and dynamics of the hydration shell around the molecule. nih.gov

Intramolecular Hydrogen Bonding: MD simulations can assess the stability and dynamics of potential intramolecular hydrogen bonds, for example, between the amide proton and an oxygen atom of the carboxylic acid, which could influence the molecule's preferred conformation.

The results from MD simulations are essential for understanding how the molecule behaves in a dynamic, solvated state, which is more representative of a biological environment than a static, in-vacuo model.

In Silico Prediction of Academic Research-Relevant Molecular Properties

Computational Assessment of Potential Biological Activities (e.g., via PASS prediction, excluding specific clinical outcomes)

In silico tools are widely used in early-stage drug discovery to predict the likely biological activities of a compound based on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) is one such tool that compares the structure of a query molecule with a large database of compounds with experimentally verified biological activities. The output is a list of potential activities, each with a probability of being active (Pa) and a probability of being inactive (Pi).

For this compound, a PASS prediction would leverage its structural features—the quinoline core, the amide linkage, and the carboxylic acid tail—to estimate its biological potential. Quinoline derivatives are known to possess a wide range of biological activities. nih.gov The PASS algorithm identifies substructures within the target molecule that are associated with specific activities in its training database.

A hypothetical PASS prediction for this compound might suggest activities common to quinoline and carboxylic acid-containing molecules. The Pa score indicates the likelihood that the compound possesses a given activity, with higher values suggesting a greater probability. These predictions are probabilistic and serve to guide further experimental investigation rather than confirm a specific outcome.

Below is an illustrative table of potential biological activities that might be predicted for this compound.

| Predicted Biological Activity | Pa Score (Illustrative) | Pi Score (Illustrative) |

| Kinase Inhibitor | 0.650 | 0.012 |

| Anti-inflammatory | 0.585 | 0.025 |

| Antineoplastic | 0.510 | 0.033 |

| G-protein coupled receptor ligand | 0.475 | 0.041 |

| Carboxylic acid esterase inhibitor | 0.420 | 0.068 |

Note: These values are for illustrative purposes only and represent the type of output generated by a PASS prediction.

Molecular Fingerprinting and Cheminformatics for Structural Comparison

Molecular fingerprints are digital representations of a molecule's structure, encoding its features into a binary string or a numerical vector. These fingerprints are a cornerstone of cheminformatics, enabling rapid screening, comparison, and analysis of large chemical databases.

Each position in a fingerprint corresponds to the presence or absence of a specific structural feature or substructure. For this compound, a fingerprint would encode features such as:

The presence of aromatic rings (the quinoline system).

The count of hydrogen bond donors (amide N-H, carboxyl O-H).

The count of hydrogen bond acceptors (amide C=O, carboxyl C=O and O-H, quinoline N).

The presence of specific functional groups like 'carboxylic acid' and 'secondary amide'.

Connectivity pathways of a certain length.

Once generated, these fingerprints can be used for several applications:

Similarity Searching: By comparing the fingerprint of this compound with the fingerprints of millions of other compounds, one can quickly identify structurally similar molecules. The degree of similarity is often quantified using metrics like the Tanimoto coefficient.

Substructure Searching: Fingerprints allow for rapid identification of all molecules in a database that contain a specific substructure, such as the quinoline-8-amino core.

Classification and Modeling: Fingerprints are used as descriptors in machine learning models to develop Quantitative Structure-Activity Relationships (QSAR), which correlate structural features with biological activity.

The following table provides a simplified comparison of key structural features for the target compound and other related heterocyclic structures, illustrating the fundamental concept of feature-based molecular comparison.

| Compound Name | Aromatic N-Heterocycle | Carboxylic Acid Group | Amide Linkage |

| This compound | Yes (Quinoline) | Yes | Yes |

| 4-(Quinazolin-4-ylamino)butanoic acid sigmaaldrich.com | Yes (Quinazoline) | Yes | No (Amine) |

| 4-Oxo-4-(pyridin-2-ylamino)butanoic acid nih.gov | Yes (Pyridine) | Yes | Yes |

| 4-(Quinolin-8-yloxy)butanoic acid researchgate.net | Yes (Quinoline) | Yes | No (Ether) |

This type of feature analysis is fundamental to cheminformatics and allows researchers to contextualize a novel compound within the vast landscape of known chemical structures.

Chemical Reactivity and Derivatization Strategies for 4 Oxo 4 Quinolin 8 Ylamino Butanoic Acid

Hydrolysis and Stability Studies of the Amide Bond

The amide bond in 4-Oxo-4-(quinolin-8-ylamino)butanoic acid, while generally stable, can undergo hydrolysis under acidic or basic conditions. The stability of this bond is influenced by the electronic properties of the quinoline (B57606) ring and the steric environment around the carbonyl group.

Studies on structurally related N-arylsuccinamic acids provide insights into the probable hydrolytic behavior of the target compound. The hydrolysis of such amides can be catalyzed by both acids and bases.

Under acidic conditions, the mechanism typically involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield the corresponding carboxylic acid (succinic acid) and 8-aminoquinoline (B160924). The rate of acid-catalyzed hydrolysis is dependent on the acid concentration. For analogous N-(4-substitutedaryl) succinimides, the hydrolysis rate increases with acid concentration up to a certain point, after which it may decrease due to reduced water activity. jcsp.org.pk The reaction generally follows an A-2 mechanism, a bimolecular process, where the protonated substrate is attacked by a water molecule in the rate-determining step. jcsp.org.pk

Under basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then breaks down to form the carboxylate and the corresponding amine. The rate of base-catalyzed hydrolysis is dependent on the concentration of the hydroxide ion.

The stability of the amide bond is a crucial factor in the design of derivatives, particularly for applications where the molecule is exposed to varying pH environments. While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the general principles of amide hydrolysis suggest that it would be stable under neutral conditions but susceptible to cleavage under strong acidic or basic conditions with heating.

Functionalization of the Carboxylic Acid Moiety

The terminal carboxylic acid group is a prime site for derivatization, allowing for the introduction of a wide array of functional groups through esterification and amidation reactions.

Esterification of the carboxylic acid moiety can be achieved through several standard methods, with the Fischer-Speier esterification being a common approach. This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.comyoutube.com

The reactivity of the alcohol in Fischer esterification generally follows the order: primary > secondary > tertiary. Simple primary alcohols like methanol, ethanol, and propanol (B110389) are expected to react efficiently with this compound under these conditions. youtube.comceon.rs

For more sensitive alcohols or when milder conditions are required, the Steglich esterification is a suitable alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble equivalent like EDC, in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). google.comect-journal.kz This reaction is generally carried out at room temperature and is compatible with a wider range of functional groups.

| Alcohol | Reagents and Conditions | Product |

| Methanol | MeOH, H₂SO₄ (cat.), reflux | Methyl 4-oxo-4-(quinolin-8-ylamino)butanoate |

| Ethanol | EtOH, H₂SO₄ (cat.), reflux | Ethyl 4-oxo-4-(quinolin-8-ylamino)butanoate |

| n-Propanol | n-PrOH, H₂SO₄ (cat.), reflux | n-Propyl 4-oxo-4-(quinolin-8-ylamino)butanoate |

| Isopropanol | i-PrOH, H₂SO₄ (cat.), reflux | Isopropyl 4-oxo-4-(quinolin-8-ylamino)butanoate |

| tert-Butanol | t-BuOH, DCC, DMAP, CH₂Cl₂ | tert-Butyl 4-oxo-4-(quinolin-8-ylamino)butanoate |

This table represents expected products based on standard esterification reactions.

The carboxylic acid can be converted into a variety of substituted amides by reaction with primary or secondary amines. This transformation typically requires activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include thionyl chloride to form the acyl chloride, or carbodiimides (e.g., DCC, EDC) to form an active ester intermediate. The activated species then readily reacts with an amine to form the corresponding amide.

The synthesis of N-substituted amides from related 4-oxo-4-arylaminobutanoic acids has been demonstrated using various aromatic and aliphatic amines. jofamericanscience.orgresearchgate.net These methods are generally applicable to this compound.

Hydrazides can be synthesized by the reaction of the corresponding ester (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. iscientific.orgepstem.net Alternatively, the carboxylic acid can be directly converted to the hydrazide by reaction with hydrazine after activation with a coupling agent. These hydrazides can then be further reacted with aldehydes or ketones to form hydrazones.

| Amine/Hydrazine | Reagents and Conditions | Product |

| Aniline | 1. SOCl₂ or (COCl)₂ 2. Aniline, Et₃N | N-Phenyl-4-oxo-4-(quinolin-8-ylamino)butanamide |

| Benzylamine | 1. EDC, HOBt 2. Benzylamine | N-Benzyl-4-oxo-4-(quinolin-8-ylamino)butanamide |

| Piperidine | 1. DCC, DMAP 2. Piperidine | 1-(4-Oxo-4-(quinolin-8-ylamino)butanoyl)piperidine |

| Hydrazine hydrate | Methyl 4-oxo-4-(quinolin-8-ylamino)butanoate, N₂H₄·H₂O, EtOH, reflux | 4-Oxo-4-(quinolin-8-ylamino)butanehydrazide |

| Phenylhydrazine | 1. EDC, HOBt 2. Phenylhydrazine | N'-Phenyl-4-oxo-4-(quinolin-8-ylamino)butanehydrazide |

This table represents expected products based on standard amidation and hydrazide formation reactions.

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring is a nucleophilic center and can undergo reactions typical of tertiary amines, including alkylation, acylation, and N-oxidation.

The quinoline nitrogen can be alkylated by reaction with alkyl halides, such as methyl iodide, to form the corresponding quaternary quinolinium salt. researchgate.net This reaction introduces a positive charge on the quinoline ring, which can significantly alter the electronic properties and solubility of the molecule.

Acylation of the quinoline nitrogen is less common for quinoline itself but can be achieved with highly reactive acylating agents. However, in the context of 8-aminoquinoline derivatives, acylation primarily occurs at the amino group. Direct acylation at the quinoline nitrogen of 8-amidoquinolines is not a commonly reported transformation.

The quinoline nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid or more potent peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govnih.gov The formation of the N-oxide modifies the electronic distribution within the quinoline ring, making it more electron-deficient and altering its reactivity in subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution at the C2 and C4 positions of the quinoline ring.

Electrophilic and Nucleophilic Reactions on the Quinoline Ring.

The quinoline scaffold is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a differentiated chemical reactivity, where the benzene ring (carbocycle) is typically more susceptible to electrophilic attack, while the pyridine ring (heterocycle) is more prone to nucleophilic attack. quimicaorganica.orguop.edu.pk

Electrophilic Aromatic Substitution: In general, electrophilic substitution on an unsubstituted quinoline ring occurs preferentially on the electron-rich carbocyclic ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. reddit.com These reactions, such as nitration and sulfonation, typically require vigorous conditions and yield a mixture of 5- and 8-substituted products. uop.edu.pk

In this compound, the C8 position is occupied by an acylamino group. This group is an activating, ortho-, para-director, which is expected to enhance the electron density of the carbocyclic ring and direct incoming electrophiles to the C5 and C7 positions. Theoretical studies on the related 8-hydroxyquinoline (B1678124) have also indicated that positions 5 and 7 are favorable for electrophilic attack. researchgate.net An operationally simple, metal-free protocol has been established for the highly regioselective halogenation of various 8-substituted quinoline derivatives, which exclusively yields the C5-halogenated product in good to excellent yields. rsc.org This method utilizes trihaloisocyanuric acid as the halogen source and proceeds at room temperature, demonstrating a practical approach for regioselective functionalization. rsc.org

Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring of the quinoline system is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions, provided a suitable leaving group is present. uop.edu.pkimperial.ac.uk The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.comnih.gov For the parent compound, this compound, nucleophilic substitution on the unsubstituted ring is unlikely without prior functionalization to introduce a leaving group.

The following table summarizes the expected regioselectivity of reactions on the quinoline ring of an 8-acylamino-substituted quinoline.

| Reaction Type | Reagent Type | Predicted Position(s) of Attack | Rationale |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br⁺, NO₂⁺) | C5 and C7 | The 8-acylamino group is an activating ortho-, para-director, enhancing the reactivity of the carbocyclic ring. rsc.org |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., RO⁻, NH₃) | C2 and C4 | The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. Requires a leaving group at the position of attack. uop.edu.pk |

Oxidation-Reduction Chemistry of the Keto Group.

The keto group within the butanoic acid chain is a key site for oxidation-reduction reactions, allowing for the synthesis of different classes of derivatives.

While specific mechanistic studies on the oxidation of this compound are not extensively documented, valuable insights can be drawn from kinetic studies on the analogous compound, 4-oxo-4-phenyl butanoic acid. The oxidation of this keto acid by various chromium(VI) reagents has been shown to be first order with respect to the oxidant, the substrate, and the acid catalyst. The mechanism is believed to proceed through the enol form of the keto acid, which is the rate-determining step. The reaction does not typically involve free radical intermediates. The rate of these oxidation reactions is influenced by the solvent polarity, with an increase in the proportion of acetic acid in an aqueous medium leading to an increased reaction rate.

The selective reduction of the ketone functionality to a secondary alcohol yields 4-hydroxy-4-(quinolin-8-ylamino)butanoic acid derivatives. This transformation can be achieved with high chemoselectivity using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this purpose. jsynthchem.com Under standard conditions (e.g., in alcoholic solvents at room temperature), NaBH₄ readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like amides and carboxylic acids. jsynthchem.compsu.edu This inherent selectivity allows for the clean conversion of the keto group to a hydroxyl group without affecting the other functionalities in the molecule.

For related β-keto amides, a selective reduction of the carbonyl group has been reported using NaBH₄ in the presence of iron(III) chloride (FeCl₃). researchgate.net Other catalytic systems, such as NaBH₄ with dodecatungstophosphoric acid (H₃PW₁₂O₄₀), have been employed for the selective 1,2-reduction of α,β-unsaturated ketones, further highlighting the versatility of borohydride-based systems in achieving selective carbonyl reductions. researchgate.net

Synthesis of Diverse this compound Derivatives.

The synthesis of the parent compound is typically achieved through the reaction of 8-aminoquinoline with succinic anhydride (B1165640). chemicalbook.com This core structure serves as a versatile template for the creation of diverse derivatives by modifying either the butanoic acid chain or the quinoline ring.

The butanoic acid moiety offers two primary points for derivatization: the carboxylic acid terminus and the α- and β-positions of the carbon chain.

Derivatization at the Carboxylic Acid: The terminal carboxylic acid can be readily converted into a variety of functional groups. A common strategy involves amide bond formation by coupling the carboxylic acid with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HOBt). This approach has been used to synthesize libraries of N-substituted 4-oxo-4-(piperazin-1-yl)butanamides, demonstrating a robust method for introducing chemical diversity at this position. researchgate.net

Derivatization of the Carbon Chain: Modifications can also be introduced by starting with substituted succinic anhydride analogs in the initial synthesis with 8-aminoquinoline. Alternatively, the methylene (B1212753) groups in the butanoic acid chain can potentially be functionalized, for instance, through α-halogenation followed by nucleophilic displacement, although this may require careful control of reaction conditions to avoid side reactions. Another synthetic strategy involves building the side chain in a stepwise manner, as demonstrated by the synthesis of related compounds where γ-aminobutyric acid is first coupled to 8-aminoquinoline, followed by N-acylation with various acids. nih.gov

As discussed in section 5.4, the 8-acylamino substituent directs electrophilic aromatic substitution to the C5 and C7 positions of the quinoline ring. This provides a reliable method for introducing a wide range of substituents onto the carbocyclic portion of the molecule.

A notable example is the metal-free C5-halogenation of 8-substituted quinolines, which provides a direct and highly regioselective route to 5-halo derivatives. rsc.org More advanced C-H activation methodologies have also been developed for the functionalization of quinoline derivatives. For example, palladium-catalyzed C-H arylation, directed by the 8-aminoquinoline group itself, has been used to introduce aryl substituents at the C8 position of other quinoline scaffolds. nih.gov Such methods represent powerful tools for the late-stage functionalization of the quinoline ring system, enabling the synthesis of complex derivatives that would be difficult to access through traditional methods. nih.govnih.gov

The following table outlines strategies for the synthesis of various derivatives.

| Target Derivative Class | Synthetic Strategy | Key Reagents/Conditions |

| C-terminal Amides | Amide coupling of the carboxylic acid | Various amines, EDC/HOBt or similar coupling agents |

| 5-Halo-quinoline Derivatives | Regioselective electrophilic halogenation | Trihaloisocyanuric acid |

| 4-Hydroxy Derivatives | Selective reduction of the keto group | Sodium borohydride (NaBH₄) in an alcohol solvent |

| C5/C7-Substituted Derivatives | Electrophilic aromatic substitution | Nitrating agents (HNO₃/H₂SO₄), Sulfonating agents (fuming H₂SO₄) |

| C-H Functionalized Derivatives | Directed C-H activation/arylation | Pd(OAc)₂, Aryl halides |

Incorporation of Additional Heterocyclic or Aromatic Moieties.

The structure of this compound offers multiple reactive sites that can be strategically utilized for the incorporation of additional heterocyclic or aromatic moieties. The primary points for derivatization are the terminal carboxylic acid group and, theoretically, the quinoline ring itself through electrophilic substitution, although modifications at the carboxylic acid are more prevalent in synthetic strategies. These derivatizations are pursued to explore and modify the physicochemical and pharmacological properties of the parent compound.

One of the most common strategies for introducing new cyclic systems is through reactions involving the carboxylic acid functionality. This can be achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or an ester, or by using coupling agents to facilitate amide bond formation. A particularly fruitful approach is the conversion of the carboxylic acid to a hydrazide, which then serves as a versatile precursor for the synthesis of various five-membered heterocycles.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

A widely employed method for incorporating a heterocyclic moiety is the synthesis of 1,3,4-oxadiazoles. This typically involves a two-step process starting from this compound. The first step is the conversion of the carboxylic acid to the corresponding hydrazide, 4-oxo-4-(quinolin-8-ylamino)butanehydrazide, by reacting it with hydrazine hydrate.

The resulting hydrazide can then undergo cyclization with various reagents to form the 1,3,4-oxadiazole ring. A common method for this cyclization is the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) nih.govutar.edu.my. This approach allows for the introduction of a new aromatic or heterocyclic substituent on the oxadiazole ring, depending on the carboxylic acid used.

Alternatively, the hydrazide can be reacted with an aromatic aldehyde to form a hydrazone intermediate. Subsequent oxidative cyclization of the hydrazone, using reagents such as bromine in acetic acid, can also yield the 2,5-disubstituted 1,3,4-oxadiazole ring system nih.gov. General methods for the synthesis of 1,3,4-oxadiazoles from acid hydrazides are well-established in the literature nih.govmdpi.comopenmedicinalchemistryjournal.comresearchgate.net.

Synthesis of Pyrazole (B372694) Derivatives

The butanoic acid chain of the parent molecule can also be exploited to construct other heterocyclic systems, such as pyrazoles. Although direct conversion is less straightforward, the core structure can be modified to generate a 1,3-dicarbonyl-like precursor, which is a key intermediate for pyrazole synthesis. For instance, a Claisen condensation of the corresponding methyl ester of this compound could potentially introduce a second carbonyl group.

This resulting β-dicarbonyl intermediate can then be reacted with a substituted hydrazine in a cyclocondensation reaction to afford a pyrazole derivative. The choice of the substituted hydrazine allows for the introduction of various aryl or alkyl groups onto the nitrogen of the pyrazole ring. The synthesis of pyrazoles through the condensation of 1,3-dicarbonyl compounds with hydrazines is a classical and widely used method in heterocyclic chemistry chim.itmdpi.comnih.govorganic-chemistry.org.

The following table summarizes these potential derivatization strategies for incorporating additional heterocyclic moieties onto the this compound scaffold.

| Parent Compound | Reaction Strategy | Key Intermediates | Incorporated Heterocycle | Potential Reagents | Hypothetical Product Structure |

|---|---|---|---|---|---|

| This compound | Hydrazide formation followed by cyclization | 4-Oxo-4-(quinolin-8-ylamino)butanehydrazide | 1,3,4-Oxadiazole | 1. Hydrazine hydrate 2. R-COOH / POCl₃ | |

| This compound | Modification to β-dicarbonyl followed by cyclocondensation | β-dicarbonyl derivative | Pyrazole | 1. Esterification & Claisen Condensation 2. R-NHNH₂ |

These derivatization strategies highlight the versatility of this compound as a scaffold for developing new chemical entities with potentially enhanced biological activities through the appendage of diverse heterocyclic and aromatic systems.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Systematic Modification and Correlation with Observed Molecular Interactions

Systematic modification of the lead compound, 4-Oxo-4-(quinolin-8-ylamino)butanoic acid, involves altering its three primary components: the quinoline (B57606) ring, the butanoic acid chain, and the amide linkage.

The quinoline moiety is a critical component for molecular recognition and activity, often involved in key interactions with biological targets. Modifications to this ring system can significantly alter binding affinity and selectivity.

Research on related quinoline derivatives indicates that substitution at various positions of the quinoline ring is a key determinant of activity. For instance, in studies of quinolinehydroxamic acids, substitution at the C3 position was found to be favorable for selectivity toward certain enzyme isoforms. nih.govtandfonline.com The introduction of polar substituents, such as a 3-pyridyl group, at this position can lead to a remarkable increase in selectivity. nih.gov Conversely, five-membered heterocycles like furan or thiophene in the same position may decrease selectivity. nih.gov

In other classes of quinoline derivatives, such as 8-hydroxyquinolines, the position and electronic properties of substituents are crucial. nih.govresearchgate.net Halogen substitutions, for example, can have a significant impact. The presence of a bromo moiety has been reported to be important for high antifungal effect in some 8-hydroxyquinoline (B1678124) derivatives. nih.gov A comprehensive review of quinoline-based anticancer agents shows that substitutions can dramatically influence cytotoxicity. For example, 7-chloro substitution on the quinoline ring has been shown to decrease cytotoxic activity in certain hydrazone derivatives, whereas N-methylation increased it. arabjchem.org The introduction of groups at the C7 position of the quinoline ring generally leads to a loss of antimalarial activity in 8-aminoquinoline (B160924) analogues. who.int

These findings suggest that for this compound, substitutions on the quinoline ring could modulate activity through steric and electronic effects, influencing interactions with target proteins.

| Substitution Position on Quinoline Ring | Substituent Type | Observed Impact in Analogous Systems | Potential Rationale |

|---|---|---|---|

| C3 | Polar groups (e.g., Pyridyl) | Increased isoform selectivity nih.gov | Formation of specific hydrogen bonds or polar interactions in the target's active site. |

| C5, C7 | Halogens (e.g., Bromo, Chloro) | Can increase or decrease activity depending on the specific compound and target nih.govarabjchem.org | Alters electronic distribution (p-system) and lipophilicity, affecting target binding and cell permeability. |

| C7 | General Substituents | Often leads to a loss of activity in 8-aminoquinoline antimalarials who.int | Potential steric hindrance preventing optimal binding conformation. |

| C8 | Hydroxy group | Considered important for anticancer potential in some derivatives researchgate.net | Acts as a key hydrogen bond donor/acceptor or metal chelating group. |

The butanoic acid chain acts as a linker between the quinoline pharmacophore and the terminal carboxylic acid group. Its length, flexibility, and substitution pattern are critical for positioning the functional groups correctly within a target's binding site.

While direct studies on modifying the butanoic acid chain of this compound are not prevalent in the provided search results, general principles of medicinal chemistry suggest its importance. The length of this linker is crucial; a shorter chain (e.g., propanoic acid) or a longer one (e.g., pentanoic acid) could prevent the terminal carboxylate from reaching a key interaction point, such as a positively charged amino acid residue (e.g., Arginine or Lysine) in a binding pocket.

Branching on the chain, for instance by adding a methyl group, would restrict the conformational flexibility of the linker. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind effectively.

In a related series of S1P₁ receptor agonists, the 4-oxo-4-(indolin-1-yl)butanoic acid scaffold was identified as a potent chemical series, highlighting the utility of this specific linker in presenting a terminal carboxylic acid for interaction. nih.gov

The amide linkage is a key structural feature, providing both rigidity and specific interaction capabilities. It connects the quinoline core to the butanoic acid side chain. Amide groups are known to be excellent hydrogen bond donors (N-H) and acceptors (C=O).

Studies on 8-amidoquinoline derivatives highlight the importance of this functional group. The introduction of an amide group into 8-aminoquinoline can improve properties like water solubility and cell membrane permeability. nih.govresearchgate.net The amide nitrogen and quinoline nitrogen can act as a pincer-like receptor, forming stable complexes with metal ions, a property leveraged in the design of fluorescent probes. nih.govresearchgate.net This chelating ability suggests the amide linkage in this compound could be critical for binding to metalloproteins.

Furthermore, the planarity of the amide bond restricts the molecule's conformation, which can be crucial for pre-organizing the structure for optimal binding with a receptor. In the design of VEGFR-2 inhibitors, quinoline amide derivatives were found to be potent, with docking simulations suggesting the amide linkage plays a key role in positioning the molecule in the ATP-binding site. nih.gov

Theoretical Frameworks for SAR Analysis and Predictive Modeling

To accelerate the drug design process, theoretical and computational methods are employed to analyze SAR data and predict the activity of novel compounds.

QSAR modeling aims to find a mathematical relationship between the chemical structures and biological activities of a series of compounds. nih.gov For quinoline derivatives, three-dimensional QSAR (3D-QSAR) is a powerful tool used in drug design. mdpi.com

One prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). mdpi.com In a CoMFA study, a set of aligned molecules is placed in a 3D grid, and at each grid point, steric and electrostatic fields are calculated. These field values are then correlated with the biological activity data using statistical methods to build a predictive model. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For instance, a CoMFA model for a series of quinoline analogs could reveal that adding a bulky, electropositive group at a specific position on the quinoline ring would enhance binding affinity.

Computational design can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based design is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active molecules. By analyzing the structural and electrostatic properties of these ligands, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups required for activity. Newly designed molecules can then be virtually screened by fitting them to the pharmacophore model.

Structure-based design is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR. Molecular docking is a key technique in this approach. mdpi.com It predicts the preferred orientation and binding affinity of a ligand when bound to a target. For this compound, docking studies could be used to place the molecule into the active site of a target enzyme, providing insights into its binding mode. nih.govrsc.org This information can rationalize observed SAR trends and guide the design of new analogs with improved interactions, for example, by modifying the butanoic acid chain to reach a previously unoccupied sub-pocket or by substituting the quinoline ring to form an additional hydrogen bond. rsc.orgnih.gov

Stereochemical Considerations and Enantioselective Synthesis in Derivatization.

The introduction of stereocenters into derivatives of this compound is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms can significantly influence pharmacological activity. The biological macromolecules targeted by these compounds are inherently chiral, leading to stereoisomer-specific interactions that can result in differences in potency, efficacy, and even the mode of action between enantiomers.

Enantioselective Approaches to Chiral Analogs.

The development of chiral analogs of this compound can be approached through several synthetic strategies, primarily focusing on the creation of a stereocenter within the butanoic acid chain. Given the structure of the parent compound, a logical position for introducing chirality is at the C2 or C3 position of the butanoic acid moiety.

Asymmetric Synthesis:

One of the most efficient methods for obtaining enantiomerically pure compounds is through asymmetric synthesis. For the synthesis of chiral derivatives of this compound, this could involve the use of a chiral auxiliary. For instance, a chiral auxiliary, such as a derivative of (S)-(-)-4-phenyl-2-oxazolidinone, could be attached to a succinic acid precursor. Subsequent alkylation at the α-position would proceed diastereoselectively, directed by the chiral auxiliary. Amidation with 8-aminoquinoline followed by cleavage of the auxiliary would yield the desired chiral product.

Another powerful approach is asymmetric catalysis. For example, the asymmetric hydrogenation of a precursor containing a double bond in the butanoic acid chain, using a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand), could selectively produce one enantiomer. Similarly, enantioselective conjugate addition of a nucleophile to a suitable α,β-unsaturated precursor could establish a stereocenter at the C3 position.

Enzymatic Resolution:

Biocatalysis offers a highly selective method for obtaining chiral compounds. A racemic mixture of a this compound derivative, for instance with a hydroxyl group on the butanoic acid chain, could be resolved using a lipase enzyme. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Chiral Pool Synthesis:

Utilizing readily available chiral starting materials, known as the chiral pool, is another viable strategy. For example, chiral amino acids like aspartic acid or glutamic acid could serve as precursors for the butanoic acid portion of the molecule, with their inherent stereochemistry being carried through the synthetic sequence.

A hypothetical enantioselective synthesis of a C3-methyl substituted analog is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Asymmetric Michael Addition | Methylmalonic acid monoester, α,β-unsaturated quinolinyl amide precursor, Chiral Catalyst (e.g., organocatalyst) | Chiral succinic acid derivative |

| 2 | Decarboxylation | Heat | Enantiomerically enriched 3-methyl-4-oxo-4-(quinolin-8-ylamino)butanoic acid |

Evaluation of Stereoisomer-Specific Interactions.

Once chiral analogs of this compound are synthesized, it is crucial to evaluate their stereoisomer-specific interactions with their biological targets. This evaluation typically involves a combination of in vitro biological assays and computational modeling.

The separated enantiomers are tested for their biological activity, for example, their ability to inhibit a specific enzyme or bind to a receptor. The results often reveal a significant difference in potency between the stereoisomers. The enantiomer with the higher activity is termed the 'eutomer', while the less active one is the 'distomer'. The ratio of their activities is known as the 'eutomer/distomer ratio' or 'eudesmic ratio'.

Hypothetical Biological Activity Data for Chiral Analogs:

| Compound | Stereoisomer | Target Binding Affinity (IC₅₀, nM) | Eudesmic Ratio |

| 3-methyl-4-oxo-4-(quinolin-8-ylamino)butanoic acid | (R)-enantiomer | 50 | 10 |

| (S)-enantiomer | 500 | ||

| 2-hydroxy-4-oxo-4-(quinolin-8-ylamino)butanoic acid | (R)-enantiomer | 15 | 25 |

| (S)-enantiomer | 375 |

The data in the table above illustrates a hypothetical scenario where the (R)-enantiomers exhibit significantly higher binding affinity (lower IC₅₀ values) compared to their (S)-counterparts. This difference in activity provides strong evidence for stereoisomer-specific interactions with the biological target.

To understand the molecular basis for these differences, computational methods such as molecular docking can be employed. Docking studies can predict the binding poses of each enantiomer within the active site of the target protein. These models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are favorable for one enantiomer but not the other. For instance, a hydroxyl group on a chiral center might form a crucial hydrogen bond with an amino acid residue in the binding pocket for the eutomer, an interaction that is sterically hindered for the distomer.

Advanced Chemical Biology Methodologies Applied to 4 Oxo 4 Quinolin 8 Ylamino Butanoic Acid

Investigation of Molecular Recognition and Binding Interactions

The study of how 4-oxo-4-(quinolin-8-ylamino)butanoic acid recognizes and binds to biological macromolecules is fundamental to elucidating its potential biological functions. These investigations often involve a combination of computational and experimental techniques to characterize the nature and specificity of these interactions.

While specific ligand-protein interaction studies for this compound are not extensively documented in publicly available research, the interactions of its core moieties—quinoline (B57606) and succinic acid derivatives—with proteins have been explored. Quinoline derivatives are known to participate in various non-covalent interactions with protein targets. mdpi.com These can include hydrophobic interactions, where the aromatic quinoline ring system nestles into hydrophobic pockets of a protein, and hydrogen bonding, facilitated by the nitrogen atom in the quinoline ring and the amide and carboxylic acid groups of the butanoic acid chain.